molecular formula C19H13ClO4 B2607780 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate CAS No. 618391-45-0

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate

Cat. No.: B2607780
CAS No.: 618391-45-0
M. Wt: 340.76
InChI Key: VGLROJQTXFCKMJ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate is a complex organic compound that features a chromenone core structure with a chlorophenyl substituent and a cyclopropanecarboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate typically involves multiple steps, starting with the preparation of the chromenone core. One common method involves the condensation of 4-chlorobenzaldehyde with a suitable diketone under acidic conditions to form the chromenone structure. The cyclopropanecarboxylate ester group is then introduced through a cyclopropanation reaction using a diazo compound and a transition metal catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromenone core can be reduced to form hydroxy derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the cyclopropanecarboxylate ester group can influence the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl acetate
  • 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl propionate
  • 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl butyrate

Uniqueness

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate is unique due to the presence of the cyclopropanecarboxylate ester group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

[3-(4-chlorophenyl)-4-oxochromen-7-yl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClO4/c20-13-5-3-11(4-6-13)16-10-23-17-9-14(7-8-15(17)18(16)21)24-19(22)12-1-2-12/h3-10,12H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLROJQTXFCKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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